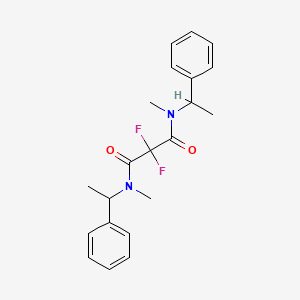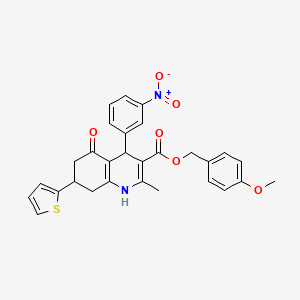![molecular formula C15H10ClFN2O3 B11076388 (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11076388.png)
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorofluorophenyl group, a methylidene-furyl moiety, and a pyrazole ring
Preparation Methods
The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the chlorofluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a chlorofluorobenzene derivative under appropriate conditions.
Addition of the methylidene-furyl moiety: This is typically done through a condensation reaction between the pyrazole derivative and a furyl aldehyde.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE: This compound shares a similar core structure but may have different substituents or functional groups, leading to variations in chemical and biological properties.
1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE: Another related compound with a different substitution pattern, which may result in distinct reactivity and applications.
The uniqueness of 1-(3-CHLORO-4-FLUOROPHENYL)-4-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-1H-PYRAZOLE-3,5(2H)-DIONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H10ClFN2O3 |
|---|---|
Molecular Weight |
320.70 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H10ClFN2O3/c1-8-2-4-10(22-8)7-11-14(20)18-19(15(11)21)9-3-5-13(17)12(16)6-9/h2-7H,1H3,(H,18,20)/b11-7- |
InChI Key |
OJVNYBRDMJQVCM-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)

![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11076329.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)

![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![1-(2-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11076373.png)
![7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076380.png)
